rac-trans-Sertraline Hydrochloride
Description
Contextualization within Pharmaceutical Chemistry Research
In pharmaceutical chemistry, the focus often lies on the synthesis of a single, therapeutically active stereoisomer of a drug molecule. However, the synthesis of chiral compounds frequently yields a mixture of stereoisomers. nih.gov The other, non-target stereoisomers are considered impurities that must be carefully controlled and minimized. Research into rac-trans-sertraline (B24172) hydrochloride is therefore primarily driven by the need to understand its formation, properties, and detection to ensure the purity and quality of the active pharmaceutical ingredient (API), (1S,4S)-sertraline. researchgate.net
Significance of Stereochemical Control in Pharmaceutical Synthesis
The synthesis of sertraline (B1200038) is a notable case study in the importance of stereochemical control. The different stereoisomers of sertraline can exhibit varied pharmacological and toxicological profiles. While the (1S,4S)-isomer is the active component, the other isomers, including the trans-racemate, are considered impurities. nih.gov The ability to selectively synthesize the desired cis-isomer or to efficiently separate it from the undesired trans-isomers is a significant challenge and a key objective in the commercial production of sertraline. google.com Various synthetic strategies have been developed to achieve high stereoselectivity, often involving stereoselective reduction or resolution techniques. acs.orggoogle.com
Scope and Objectives of Academic Inquiry on the Chemical Entity
Academic inquiry into rac-trans-sertraline hydrochloride is multifaceted. The primary objectives include:
Understanding Formation Mechanisms: Investigating the reaction pathways and conditions that lead to the formation of the trans-isomer during sertraline synthesis.
Developing Stereoselective Synthetic Routes: Designing and optimizing synthetic strategies that afford high yields of the desired cis-isomer while minimizing the production of the trans-racemate. acs.org
Advancing Analytical Techniques: Creating and validating robust analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, for the efficient separation and quantification of all four sertraline stereoisomers. nih.govnih.govingentaconnect.com
Investigating Physicochemical Properties: Characterizing the physical and chemical properties of this compound to better understand its behavior and facilitate its separation.
Exploring Isomer Interconversion: Studying the potential for the stereochemical conversion of the undesired trans-isomer into the therapeutically active cis-isomer. google.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₁₈Cl₃N |
| Molecular Weight | 342.69 g/mol |
| CAS Number | 79617-99-5 |
| Appearance | Off-White Solid |
| Synonyms | rel-(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
Table 2: Research Findings on Sertraline Isomer Separation
| Research Focus | Key Findings |
| Countercurrent Chromatography | Successful separation of cis- and trans-sertraline isomers was achieved using hydroxypropyl-β-cyclodextrin as a stereoselective selector. nih.gov |
| Electrokinetic Chromatography | All four stereoisomers of sertraline were successfully separated using highly sulfated gamma-cyclodextrin (B1674603) and alpha-cyclodextrin (B1665218) as chiral selectors. nih.gov |
| HPLC with Chiral Stationary Phase | A reversed-phase HPLC method using a CYCLOBOND I 2000 DM chiral stationary phase was developed to separate sertraline enantiomers and its chiral impurities. sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
CAS No. |
79617-99-5 |
|---|---|
Molecular Formula |
C17H16Cl3N |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine;hydrochloride |
InChI |
InChI=1S/C17H15Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12H,7,9H2,1H3;1H |
InChI Key |
VUWMBIAOLDXLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Synonyms |
(1R,4S)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; trans-(±)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-meth |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Rac Trans Sertraline Hydrochloride
Racemic Synthesis Strategies for Sertraline (B1200038) Precursors
The cornerstone of sertraline synthesis is the creation of the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone, commonly known as sertralone. Racemic syntheses produce this precursor without controlling the stereochemistry at the C4 position.
The foundational and most direct method for synthesizing racemic sertralone is the Friedel-Crafts acylation. This early approach involves the reaction of 1-naphthol (B170400) with 1,2-dichlorobenzene. google.com The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride, to produce racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (I). google.com This synthesis, while effective, often requires optimization to achieve high yields and may necessitate purification to remove isomeric impurities before subsequent steps. google.com The process described in patent literature indicates that this reaction can yield a crude product with a melting point of 99-101 °C and a yield of approximately 85% based on 1-naphthol. google.com
Modern strategies have focused on refining the initial Friedel-Crafts reaction and exploring alternative pathways to improve yield, purity, and safety. One improved process involves reacting α-naphthol with an excess of ortho-dichlorobenzene in the presence of aluminum chloride. google.com After the reaction, the mixture is hydrolyzed, and the excess ortho-dichlorobenzene is removed by vacuum distillation. google.com While this method is direct, obtaining substantially pure tetralone can require multiple crystallization stages. google.com
Another approach involves the synthesis of a 4,4-diaryl-3-butenoate intermediate, which is then cyclized. nih.gov This multi-step process begins with the hydrogenation of a tert-butylammonium (B1230491) salt of a (E/Z)-olefin mixture to produce a racemic 4,4-diaryl-3-butenoate. nih.gov The resulting free acid, after treatment with sulfuric acid, is cyclized using chlorosulfonic acid to yield the target tetralone (sertralone) in high yield (91%). nih.gov
The conversion of racemic sertralone to racemic sertraline is most commonly achieved through reductive amination. This process introduces the methylamino group at the C1 position, creating the second chiral center and resulting in a mixture of diastereomers (cis and trans).
One prominent method is a variation of the Leuckart-Wallach reaction, where sertralone is reacted with N-methylformamide in the presence of formic acid. google.comgoogle.com This reaction typically requires high temperatures (150-220 °C) and produces N-methyl-N-1,2,3,4-tetrahydro-1-naphthylformamides, which are then hydrolyzed to yield the amine. google.com
A more direct reductive amination involves reacting the sertralone with methylamine (B109427) to form an intermediate imine, which is then reduced. google.comepa.gov A greener, single-step process was developed that combines imine formation and reduction in one vessel. epa.gov This "combined" process uses a palladium catalyst for the reduction, which improves selectivity and reduces the formation of impurities. epa.gov
Alternatively, the reductive amination can be carried out using methylammonium (B1206745) formate (B1220265), which can be generated in situ from methylamine salts and an alkali formate in a solvent like N-methylformamide. google.comgoogle.com This reaction can proceed at lower temperatures (20-30 °C). google.com The hydrogenation of the naphthalenone intermediate typically yields a mixture of cis and trans isomers. The trans isomer is often the major product, which can then be converted to the desired cis isomer. google.com For example, a reductive amination can produce a product mixture containing 92% trans and 8% cis isomers. google.com
| Reaction Pathway | Reagents | Key Features | Isomer Ratio (trans:cis) |
| Leuckart-Wallach | N-methylformamide, Formic Acid | High temperature; forms formamide (B127407) intermediate. google.comgoogle.com | Varies |
| Direct Reductive Amination | Methylamine, H₂, Pd/C catalyst | "Combined" single-step process improves yield and reduces waste. epa.gov | Varies |
| In Situ Formate Method | Methylamine salts, Alkali formate | Lower reaction temperature (20-30 °C). google.comgoogle.com | ~92:8 google.com |
Enantioselective Synthesis of (1S,4S)-Sertraline
To avoid the inefficient separation of racemic mixtures, significant research has been directed toward the enantioselective synthesis of the desired (1S,4S)-sertraline. These methods establish the correct stereochemistry early in the synthetic sequence.
Metal-catalyzed reactions have been instrumental in the asymmetric synthesis of sertraline precursors. These methods utilize chiral ligands to induce stereoselectivity.
One approach employs the asymmetric hydrogenation of an olefin precursor using a rhodium di-phosphine catalyst with a chiral ligand like (S)-PhanePhos. nih.gov This method was used to create a chiral 4,4-diaryl-3-butenoate, a precursor to the enantiopure tetralone. nih.gov Another strategy involves a nickel-catalyzed enantioselective reductive cross-coupling of 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) with iodobenzene, using a chiral BiOX ligand, to produce a chiral tetrahydronaphthalene with 84% enantiomeric excess (ee). nih.gov This intermediate is then oxidized to the chiral tetralone. nih.gov
A novel transformation developed by Davies and colleagues involves a rhodium-catalyzed reaction that is formally a combined C-H insertion/Cope rearrangement. emory.eduacs.org This method uses a vinyldiazoacetate and a cyclohexadiene in the presence of a chiral dirhodium catalyst (Rh₂(S-DOSP)₄) to asymmetrically synthesize a 4,4-diarylbutanoate, which serves as a key intermediate in a formal synthesis of (+)-sertraline. emory.eduacs.org
| Catalytic System | Reaction Type | Chiral Ligand/Catalyst | Outcome |
| Rhodium-Catalyzed Hydrogenation | Asymmetric Hydrogenation | (S)-PhanePhos nih.gov | Chiral 4,4-diaryl-3-butenoate |
| Nickel-Catalyzed Coupling | Enantioselective Reductive Coupling | 4-heptyl-BiOX nih.gov | Chiral tetrahydronaphthalene (84% ee) |
| Rhodium-Catalyzed C-H Insertion | C-H Insertion/Cope Rearrangement | Rh₂(S-DOSP)₄ emory.eduacs.org | Asymmetric synthesis of diarylbutanoates |
Organocatalysis, which uses small organic molecules as catalysts, offers a powerful alternative to metal-based systems. A chemoenzymatic approach has been developed for preparing an enantiopure (S)-ketone, an immediate precursor to sertraline. diva-portal.org This method first uses a ketoreductase (KRED) for the bioreduction of the racemic tetralone, which yields the (S,S)-alcohol with excellent enantioselectivity (>99% ee) and a diastereomeric ratio of 99:1. diva-portal.org The resulting alcohol is then efficiently oxidized to the enantiopure (S)-ketone using sodium hypochlorite (B82951) as the oxidant and 2-azaadamantane (B3153908) N-oxyl (AZADO) as the organocatalyst. diva-portal.org Another reported method utilizes proline catalysis for a concise enantioselective synthesis of (+)-sertraline. acs.org
Chiral Pool Strategies in Sertraline Synthesis
The chiral pool approach in chemical synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. This strategy is a cornerstone in the efficient production of chiral drugs, as it incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for de novo asymmetric induction or resolution of a racemic mixture. nih.gov In the context of sertraline, which possesses two chiral centers, this methodology offers a direct pathway to the desired stereoisomer.
A notable example of a chiral pool strategy is the total synthesis of (+)-sertraline from the readily available starting material, 1-naphthol. nih.govacs.org This approach utilizes the inherent structure of the naphthol core to build the final tetracyclic system of sertraline. While the commercial production of sertraline has historically relied on the resolution of the racemate with D-(-)-mandelic acid, a naturally derived resolving agent, chiral pool synthesis represents a more direct and elegant asymmetric approach. acs.org Another method involves using a chiral ionic liquid of D-mandelic acid as both the solvent and resolving agent for racemic sertraline, demonstrating the continued importance of naturally derived chiral molecules in obtaining the enantiomerically pure final product. google.com
Intramolecular Anionic Addition Mechanisms in Enantioselective Synthesis
A novel and efficient approach to the enantioselective synthesis of sertraline involves an intramolecular anionic addition to an imine. nih.gov This strategy is noteworthy for its high degree of stereocontrol. In one reported synthesis, the key step is an anionic cyclization of an iodoimine precursor. acs.org The process begins with 3,4-dichlorocinnamic acid, where a chiral auxiliary, such as phenyloxazolidinone, is used to establish the stereocenter at the C4 position. acs.org The subsequent ring closure is facilitated by tert-Butyllithium (t-BuLi) and proceeds with remarkable efficiency, yielding sertraline as a single diastereoisomer. acs.org This intramolecular anionic ring closure on an imine was, at the time of its reporting, a new method in the literature. acs.org
Another related methodology involves the intramolecular addition reactions of acyclic N-acylimines. nih.gov In this process, acyclic N-acylcarbamates are reduced to stable N-acylhemiaminal derivatives using Diisobutylaluminium hydride (DIBAL). These intermediates then undergo cyclization mediated by a strong Lewis acid like Titanium(IV) chloride (TiCl₄). This method was successfully applied to the synthesis of the racemic form of sertraline. nih.gov
Table 1: Intramolecular Anionic Addition for Sertraline Synthesis
| Method | Key Reagents | Precursor | Outcome | Reference |
|---|---|---|---|---|
| Anionic Imine Ring Closure | t-BuLi | Iodoimine | 69% yield, single diastereoisomer | acs.org |
| N-Acyliminium Ion Cyclization | DIBAL, TiCl₄ | N-Acylcarbamate | Successful synthesis of (±)-sertraline | nih.gov |
Stereoselective Amination Methodologies
The introduction of the N-methylamino group at the C1 position with the correct stereochemistry is a critical step in sertraline synthesis. Various stereoselective amination methodologies have been developed to control the formation of the desired (1S, 4S)-cis isomer.
One effective method is the stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate. nih.govacs.org This approach has been successfully applied to the total synthesis of (+)-sertraline, demonstrating its utility in establishing the correct stereochemistry at the amine-bearing carbon. nih.govacs.org
Reductive amination of the intermediate tetralone, 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone, is a common and crucial transformation. A highly stereoselective process involves the hydrogenation of the corresponding 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine. google.com By using a specific catalyst system, such as 5% Palladium on Calcium Carbonate (Pd/CaCO₃) in methanol (B129727) and water, a cis:trans ratio of 99.8:0.2 can be achieved. This high diastereoselectivity makes the process efficient and commercially viable. google.com An improved synthesis also reports the use of amination with methylimine followed by hydrogenation with a Palladium on Carbon (Pd/C) catalyst. researchgate.net
Table 2: Stereoselective Hydrogenation in Sertraline Synthesis
| Catalyst | Substrate | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|
| 5% Pd/CaCO₃ | N-methyl-naphthalenimine | 99.8 : 0.2 | google.com |
| Pd/C | N-methyl-naphthalenimine | Not specified | researchgate.net |
Chemical Conversions and Derivative Formation
Synthesis of Salt Forms and Associated Methodologies
Sertraline is administered orally as its hydrochloride salt, which is formed by the reaction of equimolar amounts of the sertraline free base and hydrogen chloride. nih.gov The synthesis of this salt form is a critical final step in the manufacturing process, and various methods exist to produce specific crystalline forms, known as polymorphs.
Sertraline hydrochloride is known to exhibit polymorphism, with several forms (e.g., Form I, II, III, IV, V) having been identified. google.com The preparation of the thermodynamically stable Form II is often desired. One process for obtaining Form II involves dissolving the sertraline free base in a solvent such as n-butanol or acetonitrile (B52724) and then treating the solution with hydrogen chloride gas. google.com
Table 3: Solvents Used in the Preparation of Sertraline HCl Polymorphs
| Polymorph | Solvent(s) | Reference |
|---|---|---|
| Form II | Ethyl acetate (B1210297)/Ether | google.com |
| Form II | n-Butanol, Acetonitrile | google.com |
| Forms I, III, IV, V | Not specified | google.com |
| Various | Acetone, t-Butyl-methyl ether, Cyclohexane, Ethyl acetate | google.com |
Investigation of Derivatization Reactions for Analytical or Structural Purposes
Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for detection and quantification by a specific analytical method. For sertraline, which lacks a strong chromophore, derivatization can significantly enhance its detectability for methods like spectrofluorimetry.
A sensitive spectrofluorimetric method for determining sertraline in pharmaceutical formulations and biological fluids has been developed based on its derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov The reaction between sertraline's secondary amine group and FMOC-Cl occurs under mild alkaline conditions (borate buffer, pH 8.0) to yield a highly fluorescent derivative. This allows for the quantification of sertraline at very low concentrations. nih.gov
Additionally, the synthesis of sertraline-related impurities serves an important analytical and structural purpose. Impurities such as 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene are synthesized and characterized so they can be used as certified reference standards. wjpsonline.com These standards are essential for the validation and routine use of analytical methods, like gas chromatography (GC), to ensure the purity of the final drug substance. wjpsonline.com
Table 4: Derivatization of Sertraline for Spectrofluorimetric Analysis
| Derivatizing Agent | Reaction Medium | Excitation Wavelength (λex) | Emission Wavelength (λem) | Limit of Detection | Reference |
|---|---|---|---|---|---|
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Borate Buffer (pH 8.0) | 265 nm | 315 nm | 5.34 x 10⁻³ µg/mL | nih.gov |
Stereochemical Aspects and Chiral Technologies Applied to Rac Trans Sertraline Hydrochloride
Stereoisomeric Characterization and Purity Assessment
A critical aspect of pharmaceutical quality control is the accurate characterization and purity assessment of stereoisomers. For sertraline (B1200038), this involves the distinct analysis of both cis-trans diastereomers and the individual enantiomers.
Elucidation of Cis-Trans Isomerism
Sertraline exists as both cis and trans diastereomers. The clinically active form is the cis-(1S,4S) enantiomer. researchgate.net The trans isomers, specifically rac-trans-sertraline (B24172) comprising the (1R,4S) and (1S,4R) enantiomers, are considered impurities. nih.govnih.gov The synthesis of the desired (1S, 4S)‐sertraline hydrochloride can produce all four stereoisomers, including the cis-(1R, 4R), trans-(1S, 4R), and trans-(1R, 4S) forms. researchgate.net
Various analytical techniques are employed to resolve and quantify these isomers. Cyclodextrin-modified micellar electrokinetic chromatography (CD-modified MEKC) has been developed for the separation of sertraline hydrochloride and its synthesis-related substances. nih.gov This method can effectively separate the four stereoisomers. researchgate.net
Determination of Enantiomeric Purity
The enantiomeric purity of sertraline is crucial as only the (1S,4S) form is therapeutically active. nih.gov The European Pharmacopoeia outlines an enantioselective HPLC method for evaluating the enantiomeric excess of sertraline in the active pharmaceutical ingredient (API). nih.gov
Several advanced chromatographic methods have been developed to determine the enantiomeric purity of sertraline in the presence of its stereoisomers and other process-related chiral impurities. researchgate.net One such method is a single-run, direct enantio-, diastereo-, and chemo-selective high-performance liquid chromatographic (HPLC) method. nih.gov This approach allows for the baseline resolution of all investigated species in under 15 minutes without the need for buffers or tandem-coupled columns. nih.govuniroma1.it Another method utilizes a dimethylated beta-cyclodextrin (B164692) stationary phase in reversed-phase HPLC to separate sertraline's enantiomers and its related chiral impurities. nih.gov
The table below summarizes the limits of detection for the different stereoisomers of sertraline using a specific analytical method.
| Stereoisomer | Limit of Detection (mg/L) |
| (1S,4S) | 0.15 |
| (1R,4R) | 0.15 |
| (1S,4R) | 0.30 |
| (1R,4S) | 0.30 |
| Data from a study on the separation of sertraline cis-trans isomers and enantiomers. researchgate.net |
Stereospecificity in Synthetic Pathways
The synthesis of the desired (1S,4S)-sertraline isomer often results in the formation of unwanted stereoisomers, including the trans isomers and the cis-(1R,4R) isomer. google.com Processes have been developed to recycle these undesired stereoisomers to maximize the yield of the active pharmaceutical ingredient. google.com This involves converting the unwanted isomers into an imine form of sertraline, which eliminates the chirality at the C-1 position. google.com Subsequent reduction of this imine intermediate produces sertraline along with at least one sertraline stereoisomer byproduct. google.com
For instance, a mixture containing cis-(1R, 4R) or trans-(1S, 4R) stereoisomers can be converted to the (4R)-imine form. google.com This can then be subjected to base-catalyzed isomerization to yield a racemic mixture of the (4R)- and (4S)-imine forms, which can be further processed to obtain the desired (1S,4S)-sertraline. google.com
Chiral Separation Techniques
The separation of enantiomers is a significant challenge in pharmaceutical analysis and manufacturing. Chiral separation techniques are essential for isolating the desired stereoisomer of sertraline from its counterparts.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary tool for the enantioselective separation of sertraline. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. nih.govmdpi.com For example, a CSP based on amylose tris(3-chloro-5-methylphenylcarbamate) has been successfully employed under reversed-phase conditions for the direct separation of sertraline's stereoisomers. nih.govresearchgate.net
Another effective CSP is the CYCLOBOND I 2000 DM, which is based on heptakis(dimethyl-β-cyclodextrin). nih.govsigmaaldrich.com This has been used in a reversed-phase HPLC method to evaluate the chiral discrimination of sertraline and its related enantiomers. nih.govsigmaaldrich.com The Lux Amylose-1 chiral stationary phase is also utilized for the enantiomeric separation of Sertraline and its enantiomer, Impurity G, as per the European Pharmacopoeia Monograph 1705. phenomenex.com
The table below provides examples of chiral stationary phases used for the separation of sertraline stereoisomers.
| Chiral Stationary Phase | Base Material |
| Chiralpak IG-3 | Amylose tris(3-chloro-5-methylphenylcarbamate) |
| CYCLOBOND I 2000 DM | Heptakis(dimethyl-β-cyclodextrin) |
| Lux Amylose-1 | Amylose derivative |
| Chiralpak AD-H | Polysaccharide-based |
| Information compiled from various studies on chiral separation of sertraline. nih.govresearchgate.netsigmaaldrich.comphenomenex.com |
The efficiency of chiral separation by HPLC is highly dependent on the mobile phase composition and other chromatographic parameters. mastelf.com Optimization of these factors is crucial for achieving good resolution and analysis time.
For the separation of sertraline isomers on a Chiralpak IG-3 column, the composition of the mobile phase, particularly the water content in an acetonitrile-water-diethylamine (DEA) mixture, significantly influences retention and selectivity. nih.govresearchgate.net Increasing the water content generally leads to higher retention times and better recognition by the CSP. nih.gov For example, a mobile phase of acetonitrile-water-DEA at a ratio of 75:25:0.1 (V/V/V) has been shown to provide baseline separation of all chiral species. nih.govresearchgate.net
Temperature is another critical parameter. nih.gov Increasing the column temperature can reduce the analysis time. nih.govresearchgate.net For instance, raising the temperature from 25°C to 30°C on a Chiralpak IG-3 column decreased the analysis time to approximately 14 minutes without significantly compromising the resolution of closely eluting peaks. nih.govresearchgate.net
The pH of the mobile phase is also a key factor, especially when using cyclodextrin-based CSPs. nih.govsphinxsai.com The effect of pH, buffer concentration, and the nature of the organic modifier on enantioselectivity must be carefully investigated to develop a robust separation method. nih.govsigmaaldrich.com
The following table summarizes optimized chromatographic conditions from a study for the separation of sertraline and its impurities.
| Parameter | Condition |
| Column | Chiralpak IG-3 (250 mm × 4.6 mm i.d.) |
| Mobile Phase | Acetonitrile-water-DEA (75:25:0.1, V/V/V) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 215 nm |
| Optimized conditions for a single-run HPLC method. researchgate.net |
Application of Different Chiral Stationary Phases (e.g., Amylose, Cyclodextrin-based)
The separation of sertraline stereoisomers is a significant analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) using various chiral stationary phases (CSPs) has proven to be an effective method for this purpose.
Amylose-based CSPs:
An amylose tris(3-chloro-5-methylphenylcarbamate)-based CSP has been successfully used under reversed-phase conditions to develop a direct, single-run HPLC method for determining the content, enantiomeric purity, and related substances of sertraline HCl. nih.gov This approach allows for the baseline resolution of all stereoisomers in under 15 minutes without the need for buffers or tandem-coupled columns. nih.gov The Lux Amylose-1 chiral stationary phase is another example that has been used for the enantiomeric separation of Sertraline and its enantiomer, Impurity G, as per the European Pharmacopoeia Monograph 1705. phenomenex.com
Cyclodextrin-based CSPs:
Cyclodextrin-based CSPs are also widely employed for the chiral separation of sertraline. A reversed-phase HPLC method using a dimethylated beta-cyclodextrin stationary phase (CYCLOBOND I 2000 DM) has been developed and validated for the chiral discrimination of sertraline and its enantiomeric impurities. nih.gov The separation on this type of column is influenced by factors such as pH, buffer concentration, the nature of the organic modifier, flow rate, and temperature. nih.gov
Furthermore, stereoselective liquid-liquid extraction of sertraline isomers has been investigated using substituted cyclodextrins as chiral extractants. nih.gov Hydroxypropyl-β-cyclodextrin and methyl-β-cyclodextrin have shown notable stereoselectivity for both cis- and trans-sertraline isomers. nih.gov
| Chiral Stationary Phase | Method | Key Findings | Reference |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Reversed-Phase HPLC | Single-run method for content, enantiomeric purity, and related substances. Baseline resolution in <15 min. | nih.gov |
| Lux Amylose-1 | HPLC | Enantiomeric separation of Sertraline and Impurity G. | phenomenex.com |
| Dimethylated beta-cyclodextrin (CYCLOBOND I 2000 DM) | Reversed-Phase HPLC | Chiral discrimination of sertraline and its enantiomeric impurities. | nih.gov |
| Hydroxypropyl-β-cyclodextrin | Stereoselective Liquid-Liquid Extraction | Stereoselectivity of 1.404 for cis-sertraline and 2.373 for trans-sertraline. | nih.gov |
| Methyl-β-cyclodextrin | Stereoselective Liquid-Liquid Extraction & Countercurrent Chromatography | Stereoselectivity of 1.685 for trans-sertraline. Successful separation of trans- and cis-sertraline. | nih.gov |
Electrokinetic Chromatography for Stereoisomer Resolution
Another approach involves microemulsion electrokinetic chromatography using a capillary modified with a molecular film of poly(diallyldimethylammonium-chloride) and β-cyclodextrin. nih.gov This method has achieved baseline separation of the four sertraline stereoisomers, with detection limits of 0.15 mg/L for the (1S,4S) and (1R,4R) isomers and 0.30 mg/L for the (1S,4R) and (1R,4S) isomers. nih.gov
| Technique | Chiral Selector | Key Findings | Reference |
| Electrokinetic Chromatography | Highly sulfated gamma-cyclodextrin (B1674603) | Superior for routine analysis, LOQ ≤ 0.1%, resolution ≥ 4.0. | nih.gov |
| Electrokinetic Chromatography | Highly sulfated alpha-cyclodextrin (B1665218) | Provides different selectivity compared to gamma-cyclodextrin. | nih.gov |
| Microemulsion Electrokinetic Chromatography | Poly(diallyldimethylammonium-chloride) and β-cyclodextrin | Baseline separation of all four stereoisomers. | nih.gov |
Preparative Scale Chiral Resolution Methodologies
For the production of the desired (1S,4S)-sertraline enantiomer in high purity, preparative scale resolution methods are essential.
Diastereomeric Salt Formation and Crystallization-Based Resolution
A classical and effective method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent, followed by crystallization. The differing solubilities of the diastereomeric salts allow for their separation.
In the case of sertraline, diastereomeric salts of (S,S)-sertraline have been prepared with L- and D-tartaric acids. rsc.org The resulting salts, Srt–L-Ta and Srt–D-Ta, are non-isostructural phases. rsc.org The Srt–D-Ta salt is 1.6 times less soluble than the Srt–L-Ta salt, a significant difference that enables their separation through crystallization. rsc.org Both diastereomeric salts exhibit similar thermal stability, degrading at 200 °C. rsc.org
The use of optically active precipitant acids, such as D-(−)-mandelic acid, has also been employed in the resolution of the cis racemate of sertraline to yield the desired cis-(1S,4S)-enantiomer. google.com
| Resolving Agent | Diastereomeric Salts | Key Findings | Reference |
| L- and D-Tartaric Acid | Srt–L-Ta and Srt–D-Ta | Srt–D-Ta is 1.6 times less soluble than Srt–L-Ta, enabling crystallization-based resolution. | rsc.org |
| D-(−)-Mandelic Acid | Not specified | Used to resolve the cis racemate to afford the cis-(1S,4S)-enantiomer. | google.com |
Continuous Chromatography Approaches for Enantiomer Separation
While specific details on continuous chromatography for the preparative separation of rac-trans-sertraline hydrochloride are not extensively available in the provided context, the principles of continuous chromatography, such as simulated moving bed (SMB) chromatography, are widely applied in the pharmaceutical industry for large-scale enantiomer separations. This technique offers advantages in terms of solvent consumption and productivity compared to batch chromatography. The successful analytical separations using chiral stationary phases like amylose and cyclodextrin-based materials suggest their potential applicability in continuous preparative chromatographic systems for sertraline.
Advanced Analytical Characterization Techniques for Rac Trans Sertraline Hydrochloride
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are fundamental in the analytical workflow for rac-trans-sertraline (B24172) hydrochloride, enabling the separation, identification, and quantification of the main compound and any potential impurities.
Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the analysis of rac-trans-sertraline hydrochloride, particularly in complex matrices. nih.govresearchgate.net This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.
For the determination of sertraline (B1200038) in human plasma, a GC-MS method operating in the selected ion-monitoring (SIM) mode has been developed. nih.gov This method often involves a single liquid-liquid extraction at an alkaline pH following deproteinization of the plasma sample. nih.gov To enhance sensitivity, a derivatization step, such as perfluoroacylation with heptafluorobutyric anhydride (B1165640) (HFBA), is employed, which can increase sensitivity approximately tenfold compared to previously reported derivatization techniques. nih.gov The detection limit for sertraline as an N-HFB derivative can be as low as 0.1 ng/ml, with a recovery rate of 80-85%. nih.gov Linearity is typically observed in the range of 0.2-10.0 ng/ml with a high correlation coefficient. nih.gov
During the synthesis of sertraline hydrochloride, GC methods are crucial for monitoring impurities. In some cases, impurities have been detected at levels of 0.05% to 0.15%. hilarispublisher.com However, some impurities may be thermally unstable and degrade during GC analysis, necessitating the use of alternative techniques like HPLC for their quantification. hilarispublisher.com
GC-MS Method Parameters for Sertraline Analysis in Plasma
| Parameter | Value |
| Derivatization Agent | Heptafluorobutyric anhydride (HFBA) |
| Detection Mode | Selected Ion-Monitoring (SIM) |
| Detection Limit | 0.1 ng/ml nih.gov |
| Recovery | 80-85% nih.gov |
| Linear Range | 0.2-10.0 ng/ml nih.gov |
| Correlation Coefficient | 0.999 nih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the simultaneous determination of sertraline and its primary metabolite, N-desmethylsertraline, in biological fluids. nih.gov This method offers high precision, sensitivity, and throughput.
A typical LC-MS/MS method involves the extraction of sertraline, its metabolites, and an internal standard (such as fluoxetine) from human plasma using liquid-liquid extraction with a solvent like methyl tert-butyl ether. nih.gov Chromatographic separation can be achieved rapidly, often within 2.5 minutes, using a C8 column under isocratic conditions. nih.gov Detection is performed by tandem mass spectrometry in the positive ion and multiple reaction monitoring (MRM) acquisition mode. nih.gov The protonated precursor to product ion transitions monitored are specific for each analyte, ensuring high selectivity. nih.gov For instance, the transition for sertraline is m/z 306.2→159.0. nih.gov These methods are fully validated for sensitivity, selectivity, linearity, accuracy, precision, and stability. nih.gov
LC-MS is also instrumental in identifying and characterizing unknown impurities that may arise during the manufacturing process. hilarispublisher.com For example, an impurity identified as 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol was characterized using LC-MS. hilarispublisher.com
LC-MS/MS Method Details
| Parameter | Sertraline | N-desmethylsertraline |
| Precursor Ion (m/z) | 306.2 nih.gov | 292.1 nih.gov |
| Product Ion (m/z) | 159.0 nih.gov | 159.0 nih.gov |
| Linear Dynamic Range | 0.5-150 ng/mL nih.gov | 0.5-150 ng/mL nih.gov |
| Mean Correlation Coefficient | 0.9993 nih.gov | 0.9980 nih.gov |
Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that offers higher resolution, speed, and sensitivity compared to conventional HPLC. UPLC is particularly valuable for the analysis of forced degradation products of sertraline hydrochloride. nih.gov
In a forced degradation study, sertraline hydrochloride was subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines. nih.gov While the compound was stable under hydrolytic and thermal stress, five degradation products were formed under oxidative and photolytic conditions. nih.gov The chromatographic separation of the parent drug and its degradation products was achieved on an Acquity HSS T3 column (100 × 2.1 mm, 1.7 µm) using a gradient mobile phase consisting of 0.1% formic acid and acetonitrile (B52724). nih.gov The degradation products were identified and characterized using high-resolution LC/MS and LC/MS/MS in positive electrospray ionization mode. nih.gov
Spectroscopic and Spectrometric Methodologies
Spectroscopic techniques provide valuable information about the chemical structure and concentration of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantitative determination of sertraline in bulk and pharmaceutical dosage forms. ijpsjournal.com The method is based on the measurement of the absorption of UV radiation by the analyte.
A typical UV spectrophotometric method for sertraline involves dissolving the sample in a suitable solvent, such as water, and measuring the absorbance at its wavelength of maximum absorption (λmax). amazonaws.com For sertraline hydrochloride, the λmax is often observed around 273-275 nm. amazonaws.comresearchgate.net The method is validated according to ICH guidelines and demonstrates good linearity over a specific concentration range, typically 5-30 µg/mL. ijpsjournal.comamazonaws.com
The precision and accuracy of UV-Vis methods are generally high, with low values of relative standard deviation (%RSD) and percent relative error (%Er). nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to ensure the method's sensitivity. amazonaws.comnih.gov For example, one study reported an LOD and LOQ of 0.606 µg/ml and 1.836 µg/ml, respectively. amazonaws.com
UV-Vis Spectrophotometric Method Parameters
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | 273-275 nm amazonaws.comresearchgate.net |
| Linearity Range | 5-30 µg/mL ijpsjournal.comamazonaws.com |
| Limit of Detection (LOD) | 0.606 µg/ml amazonaws.com |
| Limit of Quantitation (LOQ) | 1.836 µg/ml amazonaws.com |
| Solvent | Water amazonaws.com |
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for the qualitative identification and vibrational characterization of this compound. rfppl.co.inindexcopernicus.com These methods provide a molecular fingerprint based on the vibrational modes of the functional groups present in the molecule.
FT-IR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is well-suited for the analysis of pharmaceutical preparations of sertraline. rfppl.co.inindexcopernicus.com The ATR mode offers the advantage of minimal sample preparation and provides high-quality spectra. rfppl.co.in The FT-IR spectrum of sertraline hydrochloride exhibits characteristic absorption bands corresponding to its various functional groups. For instance, the N-H group stretch is observed around 3318-3413 cm⁻¹. rfppl.co.in The aromatic C-H stretching and bending vibrations occur at approximately 2856 cm⁻¹ and 1018.6 cm⁻¹, respectively. rfppl.co.in
Raman spectroscopy provides complementary vibrational information to FT-IR. While not as commonly reported for routine analysis of sertraline, it can be a valuable tool for detailed structural elucidation and polymorphism studies.
Characteristic FT-IR Vibrational Frequencies for Sertraline
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretch | 3318.3 - 3413 rfppl.co.in |
| Aromatic C-H | Stretch | 2856 rfppl.co.in |
| Aromatic C-H | Bend | 1018.6 rfppl.co.in |
Fluorescence Spectroscopy in Interaction Studies
Fluorescence spectroscopy is a powerful tool for investigating the interactions of this compound with various molecules, such as proteins and cyclodextrins. These studies often rely on the intrinsic fluorescence of sertraline or the quenching of fluorescence of an interacting partner.
Research has shown that sertraline hydrochloride's fluorescence can be quenched by molecules like calf thymus DNA (CT-DNA). This quenching is indicative of an interaction, and analysis of the quenching mechanism can provide insights into the binding mode. For instance, a static quenching mechanism suggests the formation of a stable ground-state complex between sertraline and the quencher. nih.gov Thermodynamic parameters derived from these studies, such as enthalpy and entropy changes, reveal that the formation of such complexes is often spontaneous and driven by forces like hydrophobic interactions. nih.gov
Furthermore, competitive displacement studies can elucidate the specific binding location. For example, by observing the displacement of a known minor groove binder of DNA, it has been demonstrated that sertraline hydrochloride also preferentially binds within the minor groove of DNA. nih.gov
The interaction of sertraline with cyclodextrins has also been explored using fluorescence. The inclusion of sertraline within the cyclodextrin (B1172386) cavity can lead to changes in its fluorescence properties. For instance, the formation of an inclusion complex with β-cyclodextrin can enhance the solubility of sertraline. nih.gov Spectrofluorimetric methods have been developed for the determination of sertraline, sometimes after derivatization with a fluorescent tag like 9-fluorenylmethyl chloroformate (FMOC-Cl), which yields a highly fluorescent product. researchgate.net This approach allows for sensitive quantification in various matrices, including pharmaceutical formulations and biological fluids. researchgate.net
The following table summarizes key findings from fluorescence spectroscopy studies on sertraline interactions:
| Interacting Molecule | Key Findings | Reference |
| CT-DNA | Static fluorescence quenching, spontaneous and enthalpy-driven complex formation, minor groove binding. | nih.gov |
| β-Cyclodextrin | Formation of inclusion complexes, enhanced solubility. | nih.gov |
| Human Serum Albumin (HSA) | Strong fluorescence quenching via a static mechanism, indicating binding and potential conformational changes in the protein. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.
¹H NMR spectra of sertraline hydrochloride provide characteristic signals for the protons in different chemical environments within the molecule. chemicalbook.comresearchgate.netresearchgate.net These spectra can be used to confirm the identity of the compound by comparing the observed chemical shifts and coupling patterns with those of a reference standard. researchgate.net For instance, the signals corresponding to the aromatic protons, the protons on the tetraline ring, and the N-methyl group are all distinct and can be assigned to their respective positions in the structure. swgdrug.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in the sertraline molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for unambiguous confirmation of the carbon framework. nih.gov
Advanced NMR techniques, such as 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to study intermolecular interactions, for example, with cyclodextrins. These experiments can identify which parts of the sertraline molecule are included within the cyclodextrin cavity. nih.gov Solid-state NMR has also been utilized to investigate crystallographic disorder in hydrochloride salts of pharmaceuticals, providing insights into the static and dynamic behavior of the molecules in the solid state. nih.gov
The following table provides an overview of the application of NMR spectroscopy in the analysis of sertraline hydrochloride:
| NMR Technique | Application | Key Information Obtained | Reference |
| ¹H NMR | Structural identification and verification. | Chemical shifts and coupling constants of protons, confirmation of molecular structure. | chemicalbook.comresearchgate.netresearchgate.netswgdrug.org |
| ¹³C NMR | Structural elucidation. | Information about the carbon skeleton, confirmation of the carbon framework. | nih.gov |
| 2D ROESY | Interaction studies. | Determination of the geometry of inclusion complexes with molecules like cyclodextrins. | nih.gov |
| Solid-State NMR | Characterization of solid forms. | Investigation of crystallographic disorder and molecular dynamics in the solid state. | nih.gov |
Electroanalytical Methods in Sertraline Analysis
Electroanalytical methods offer a rapid, sensitive, and cost-effective alternative to chromatographic techniques for the quantitative determination of this compound. nih.govnih.govcore.ac.uk These methods are based on the electrochemical behavior of sertraline, typically its oxidation at an electrode surface. nih.gov
Voltammetric techniques, such as square wave voltammetry (SWV) and cyclic voltammetry (CV), are commonly employed. nih.govbg.ac.rsaascit.org Studies have shown that sertraline hydrochloride undergoes irreversible, diffusion-controlled oxidation at electrodes like glassy carbon and gold. nih.govbg.ac.rs The oxidation process is dependent on factors such as the pH of the supporting electrolyte and the scan rate. nih.gov
The sensitivity of these methods can be enhanced by using modified electrodes or by performing the analysis in the presence of cyclodextrins, which can form inclusion complexes with sertraline. bg.ac.rsaascit.org For instance, the use of a carbon paste electrode in a micellar medium has been shown to improve the detection limits for sertraline. aascit.org
Flow injection analysis coupled with voltammetric detection provides a high sample throughput, making it suitable for routine quality control analysis. nih.govcore.ac.uk These electroanalytical methods have been successfully applied to the determination of sertraline in pharmaceutical formulations and biological fluids like serum and urine. bg.ac.rsaascit.org
The table below summarizes the key parameters of various electroanalytical methods developed for sertraline analysis:
| Electrode | Technique | Linearity Range | Limit of Detection (LOD) | Application | Reference |
| Glassy Carbon | Osteryoung Square Wave Voltammetry (OSWV) | 0.04 - 0.8 mM | Not Specified | Pharmaceutical tablets | nih.gov |
| Hanging Mercury Drop | Square Wave Cathodic Stripping Voltammetry | 0.20 x 10⁻⁶ - 1.20 x 10⁻⁶ mol L⁻¹ | 1.5 x 10⁻⁷ mol L⁻¹ | Pharmaceutical preparation | nih.gov |
| Gold | Square Wave Voltammetry (SWV) | 0.1 - 0.5 µM | 2.0 x 10⁻⁸ M | Pharmaceutical formulation and serum | bg.ac.rs |
| Carbon Paste | Square Wave Voltammetry (SWV) | 1.99 x 10⁻⁷ - 1.38 x 10⁻⁵ mol L⁻¹ | 2.23 x 10⁻⁸ mol L⁻¹ | Tablets and spiked urine | aascit.org |
Method Validation Principles in Analytical Development
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and precision of the data generated. nih.govrjptonline.orgresearchgate.netsciforum.netnih.gov The principles of method validation are outlined in guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.govrjptonline.orgsciforum.net
For the analysis of this compound, analytical methods, including spectrophotometric, spectrofluorimetric, and chromatographic techniques, must be validated for several key parameters. nih.govrjptonline.org These parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. rjptonline.orgsciforum.netnih.govpharmahealthsciences.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. rjptonline.orgsciforum.netnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). rjptonline.orgsciforum.netnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rjptonline.orgresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govsciforum.netnih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govsciforum.netnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. aascit.orgsciforum.netnih.gov
Numerous studies have reported the development and validation of analytical methods for sertraline hydrochloride in bulk drug and pharmaceutical dosage forms, adhering to ICH guidelines. nih.govrjptonline.orgresearchgate.netsciforum.net
The following table presents typical validation parameters for different analytical methods used for sertraline hydrochloride:
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| Spectrophotometry (NBD-Cl) | 2 - 24 | 0.18 | 0.56 | Not Specified | nih.gov |
| Spectrofluorimetry (NBD-Cl) | 0.25 - 5 | 0.07 | 0.21 | Not Specified | nih.gov |
| RP-HPLC | 20 - 120 | Not Specified | Not Specified | 98 - 102% | rjptonline.org |
| RP-UHPLC | 10 - 50 | 0.2085 | 0.6321 | 99 - 100% | sciforum.net |
| RP-HPLC | 10 - 200 | 0.028 | 0.0855 | 99.25 - 101.86% | nih.gov |
Solid State Chemistry and Polymorphism of Rac Trans Sertraline Hydrochloride
Identification and Characterization of Polymorphic Forms
The existence of multiple crystalline forms, or polymorphs, of sertraline (B1200038) hydrochloride has been extensively documented. google.comresearchgate.net These polymorphs differ in their crystal lattice structures and/or molecular conformations, leading to variations in properties like stability and solubility. nih.gov At least five distinct polymorphic forms of sertraline hydrochloride, designated as Forms I, II, III, IV, and V, have been identified and characterized using a variety of analytical techniques. google.com
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystal. This method has been instrumental in elucidating the crystal structures of several sertraline hydrochloride polymorphs. google.com
For instance, SCXRD analysis has been used to compare the unit cell dimensions and space groups of five different crystalline states of sertraline hydrochloride. google.com It has revealed that while polymorphs may share the same space group, they can exhibit significant differences in molecular conformation. A notable example is the comparison between Form I and Form II, which both crystallize in the orthorhombic space group P212121. Despite nearly identical bond distances and angles, the orientation of the dichlorophenyl ring relative to the tetrahydronaphthyl fragment differs significantly between the two forms. researchgate.net In Form II, the dihedral angle between these two rings is 64.9(1)°, whereas in Form I, it is nearly perpendicular at 83.5(1)°. researchgate.net
A novel acetic acid solvate of sertraline hydrochloride has also been characterized by single crystal X-ray diffraction. researchgate.net This technique provides definitive structural information that is crucial for understanding the nature of different solid forms.
Powder X-ray Diffraction (PXRD) for Form Discrimination
Powder X-ray diffraction (PXRD) is a primary tool for distinguishing between different polymorphic forms of a crystalline solid. Each polymorph produces a unique diffraction pattern, characterized by a specific set of peaks at distinct 2θ angles. umn.edu
The various polymorphs of sertraline hydrochloride can be readily identified by their characteristic PXRD patterns. For example, Form I exhibits peaks at 7.1, 12.7, 14.1, 15.0, 15.3, 15.7, 20.9, 21.2, 23.5, and 26.3 ±0.2 degrees 2θ, while Form II is characterized by peaks at 5.4, 10.8, 14.6, 16.3, 18.1, 19.0, 20.3, 21.8, 24.4, and 27.3 ±0.2 degrees 2θ. google.com The presence of even small amounts of one polymorph in another can be detected by the appearance of characteristic peaks of the impurity. google.com
Numerous other forms have also been characterized by their unique PXRD patterns, including Forms V, VI, VII, VIII, and IX, as well as various solvates and hydrates. google.comgoogle.com For instance, Form V has diagnostic peaks at 5.2, 10.4, 10.9, 14.2, 16.3, 17.2, 20.1, 25.3, 25.9, and 29.1 degrees 2θ. google.com
Table 1: Characteristic PXRD Peaks for Selected Sertraline Hydrochloride Polymorphs
| Form | Characteristic 2θ Peaks (±0.2°) |
| Form I | 7.1, 12.7, 14.1, 15.0, 15.3, 15.7, 20.9, 21.2, 23.5, 26.3 |
| Form II | 5.4, 10.8, 14.6, 16.3, 18.1, 19.0, 20.3, 21.8, 24.4, 27.3 |
| Form V | 5.2, 10.4, 10.9, 14.2, 16.3, 17.2, 20.1, 25.3, 25.9, 29.1 |
| Form VI | 7.3, 12.1, 12.7, 14.0, 15.6, 17.6, 20.1, 20.6, 21.9, 22.7, 23.0, 23.8, 24.3, 25.4, 26.3 |
| Form VII | 4.0, 8.0, 11.6, 12.0, 13.8, 16.5, 20.0, 22.8, 24.1, 25.0, 26.6, 30.7, 34.7 |
| Form VIII | 4.7, 11.8, 16.3, 17.8, 19.6, 23.2, 24.2, 25.1, 26.0 |
| Form IX | 5.1, 14.2, 15.8, 16.8, 19.2, 19.7, 22.4, 23.2, 25.3, 26.1 |
Data compiled from multiple sources. google.comgoogle.comgoogle.com
Spectroscopic Differentiation of Polymorphs (e.g., IR, Raman)
Infrared (IR) and Raman spectroscopy are valuable techniques for differentiating between polymorphs by probing their vibrational modes. Differences in the crystal lattice and molecular conformation of polymorphs lead to distinct spectroscopic signatures. ajpsonline.com
The various forms of sertraline hydrochloride have been characterized by their unique IR spectra. For example, the IR spectrum of Form V is characterized by bands at 773, 822, 1012, 1032, 1054, 1133, 1328, 1562, and 1590 cm⁻¹. google.com In contrast, Form VIII exhibits characteristic bands at 740, 779, 822, 887, 915, 1031, 1053, 1110, 1134, 1153, 1217, 1307, and 1377 cm⁻¹. google.com
While IR spectroscopy can provide qualitative data about the polymorphic form, its reliability for quantification can be influenced by sample preparation. ajpsonline.com Advanced techniques like Attenuated Total Reflectance (ATR) IR can offer more reliable and quantifiable information for detecting polymorphic impurities. ajpsonline.com
Polymorph Screening and Controlled Crystallization
The ability to control the crystallization process is paramount in obtaining a desired polymorphic form of an API. This involves systematic screening of crystallization conditions and understanding the factors that influence polymorph formation.
High-Throughput Crystallization Methodologies
High-throughput (HT) crystallization screening has emerged as a powerful tool for rapidly exploring a wide range of crystallization conditions to identify new solid forms and assess polymorphic tendencies. researchgate.netresearchgate.net This approach involves conducting a large number of small-scale crystallization experiments in parallel, often using automated systems. analytical-sales.comnih.gov
For sertraline hydrochloride, HT screening has been instrumental in identifying numerous crystalline salt forms. researchgate.net In one study, over 3,600 crystallization trials were conducted, leading to the identification and characterization of 18 crystalline salt forms. researchgate.net Such extensive screening allows for a comprehensive understanding of the solid-form landscape of a pharmaceutical compound. researchgate.netresearchgate.net The efficiency of HT screening is estimated to be significantly greater than traditional bench-scale methods. researchgate.netresearchgate.net
Influence of Crystallization Conditions on Polymorph Formation
The formation of a specific polymorph of sertraline hydrochloride is highly dependent on the crystallization conditions. Key factors that influence the outcome include the choice of solvent, temperature, rate of crystallization, and the presence of seeding crystals. google.comajpsonline.comgoogle.com
The rate of crystallization is a critical parameter. For instance, rapid crystallization of sertraline hydrochloride from various organic solvents tends to produce the metastable Forms II and IV, whereas slow crystallization favors the formation of the more stable Form I. google.com
The choice of solvent also plays a crucial role. Crystallization of sertraline hydrochloride from solvents like isopropyl alcohol, hexane, or ethyl acetate (B1210297) can yield different forms depending on other conditions. google.com For example, when using n-amyl alcohol as a solvent, Form I is obtained if the addition of hydrochloric acid is carried out at 25°C or below, while Form II is obtained if the addition occurs above 25°C. google.com
The presence of seeding crystals can direct the crystallization towards a specific form. google.com For example, seeding a solution of sertraline free amine with crystals of Form II before the addition of hydrogen chloride can promote the formation of Form II. google.com Similarly, stirring a suspension of Form V with seeding crystals of Form II can induce a transformation to Form II. google.com
Temperature is another key thermodynamic variable. ajpsonline.com Heating Forms I, II, or IV to temperatures above 180°C can lead to the formation of Form III. google.com Conversely, drying a sertraline hydrochloride alcohol solvate at temperatures between 0 and 30°C in a high vacuum can yield Form II. google.com
Molecular Modeling and Computational Studies of Rac Trans Sertraline Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule, such as its electronic structure, geometry, and vibrational frequencies, independent of environmental effects like solvents or crystal packing.
Density Functional Theory (DFT) is a robust computational method used to predict the electronic and vibrational properties of molecules. Studies on sertraline (B1200038) hydrochloride (SHCl) have utilized DFT to elucidate its molecular stability and reactivity. nih.gov Theoretical calculations have been performed at levels such as DFT/M06-2X/6-311++G(d,p) to gain a comprehensive understanding of its molecular and electronic structure. researchgate.net
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals key aspects of the molecule's reactivity. For SHCl, the HOMO-LUMO gap is calculated to be approximately 4.77 eV. nih.gov The p orbital states of the nitrogen and chlorine atoms are the primary contributors to these frontier orbitals. nih.gov The presence of HCl is noted to increase the acidic character of sertraline. researchgate.net Such a wide energy gap suggests significant molecular stability. nih.gov Optical properties have also been predicted, with calculations showing maximum optical transitions in the energy range of 4.96 to 5.64 eV and significant reflectivity between 5.51 and 6.16 eV, which aligns with experimental observations of high absorption in the ultraviolet region. nih.govresearchgate.net
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, has been analyzed using DFT. Ab initio and DFT computations of the vibrational spectrum of sertraline hydrochloride have been carried out and compared with experimental IR spectra recorded in the solid state. nih.gov This comparative analysis allows for the assignment of fundamental vibrational modes, providing a detailed picture of the molecule's vibrational characteristics. nih.gov
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | ~4.77 eV nih.gov | Indicates high molecular stability. |
| Key Orbital Contributions | p-orbitals of Nitrogen and Chlorine nih.gov | Defines the nature of frontier molecular orbitals. |
| Maximum Optical Transition Range | 4.96 - 5.64 eV nih.gov | Corresponds to absorption in the UV region. |
| Maximum Reflectivity Range | 5.51 - 6.16 eV nih.gov | Predicts optical behavior in the UV spectrum. |
The conformational flexibility of the sertraline molecule is crucial for its interactions with biological targets and host molecules. Theoretical calculations are used to explore the potential energy surface and identify the lowest-energy geometries. Studies involving the complexation of sertraline with β-cyclodextrin have included theoretical calculations to determine the relative energies of different proposed inclusion complex structures. nih.gov These calculations have shown that a 1:2 inclusion complex (one sertraline molecule to two cyclodextrin (B1172386) molecules) is the most stable configuration. nih.gov The geometry of the sertraline-β-cyclodextrin complex has been further investigated through molecular docking, revealing that the guest molecule (sertraline) can penetrate at least two host molecules. nih.gov
Non-covalent interactions play a dominant role in the stabilization of the crystal structure of sertraline hydrochloride and its interactions with other molecules. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. For sertraline hydrochloride, this analysis has shown that N-H⋯Cl hydrogen bonds are the predominant interactions contributing to the stability of the crystal lattice. researchgate.net The study also investigated C10–H⋯Cl interactions, finding that the contacts between the hydrogen atom and the chloride anion are equivalent to the sum of their van der Waals radii. researchgate.net This detailed topological analysis provides a clear picture of how the molecules are held together in the solid state. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior, conformational changes, and stability of molecules in various environments.
MD simulations are instrumental in assessing the conformational stability of sertraline in solution and when interacting with other molecules. In a study of sertraline hydrochloride's interaction with DNA, MD simulations were performed over a 150-nanosecond timescale. nih.govresearchgate.net The results of these simulations revealed that the sertraline-DNA complex remained stable throughout the simulation period. nih.govresearchgate.net The analysis also showed that the binding of sertraline induced changes in the sugar-phosphate backbone of the DNA, affecting the width of the minor groove. nih.gov A comparison of the bound structures at different points in the simulation indicated only minor changes in the sertraline molecule itself upon binding to DNA, confirming its structural stability. nih.gov
The interaction of sertraline with host molecules, particularly cyclodextrins, has been a subject of significant computational study to understand how these complexes can improve the drug's properties. Molecular docking, a computational technique often used in conjunction with or preceding MD simulations, has been employed to analyze the interactions between sertraline hydrochloride and various cyclodextrins, such as randomly methylated β-cyclodextrin (RMβCD) and β-cyclodextrin itself. nih.govnih.gov
These computational studies support experimental findings from methods like Isothermal Titration Calorimetry (ITC). nih.govnih.gov For the sertraline and β-cyclodextrin complex, theoretical calculations depicted the relative energies of different structures, concluding that a 1:2 inclusion complex was the most stable. nih.gov Docking simulations further elucidated the geometry of these complexes, with one study showing that the sertraline molecule can penetrate two cyclodextrin cavities, with a possibility of interacting with a third. nih.gov The binding energies calculated from these simulations provide a quantitative measure of the interaction strength. nih.gov
| Interacting Partner | Simulation Technique(s) | Key Findings |
|---|---|---|
| CT-DNA | Molecular Docking, Molecular Dynamics (150 ns) nih.govresearchgate.net | Complex is stable; Sertraline prefers the minor groove; Induces minor changes in DNA structure. nih.govresearchgate.net |
| β-Cyclodextrin (βCD) | Theoretical Calculations, Molecular Docking nih.govnih.gov | 1:2 (SRT:βCD) stoichiometry is the most stable complex; Sertraline penetrates at least two host cavities. nih.govnih.gov |
| Randomly Methylated β-Cyclodextrin (RMβCD) | Molecular Docking nih.govnih.gov | Supports experimental data on complex formation and thermodynamics. nih.govnih.gov |
Theoretical Studies of Binding Mechanisms with Biomolecules (e.g., DNA)
Recent computational research has explored the interaction between sertraline and deoxyribonucleic acid (DNA). These studies aim to understand the potential for sertraline to bind to genetic material and the implications of such interactions.
Molecular Docking and Binding Energy Calculations (e.g., MM/PBSA)
Molecular docking simulations have been employed to predict the preferred binding orientation of sertraline with DNA. nih.govresearchgate.net These studies consistently indicate that sertraline favors binding within the minor groove of the DNA double helix, particularly in AT-rich regions. nih.govberkeley.edu The stability of this interaction has been further investigated using molecular dynamics (MD) simulations, which have shown the sertraline-DNA complex to be stable over extended simulation times, such as 150 nanoseconds. nih.govresearchgate.net
To quantify the strength of this binding, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations are often performed. This method calculates the binding free energy of the ligand-biomolecule complex. For the sertraline-DNA complex, these calculations have helped to evaluate the binding energy of stable conformations, providing a quantitative measure of the interaction strength. nih.govresearchgate.net The primary forces stabilizing this complex are identified as van der Waals contacts. berkeley.edu
Table 1: Computational Methods in Sertraline-DNA Binding Studies
| Computational Method | Application in Sertraline-DNA Research | Key Findings |
|---|---|---|
| Molecular Docking | Predicts the preferred binding pose of sertraline with DNA. nih.govresearchgate.net | Sertraline preferentially binds to the minor groove of DNA, especially in AT-rich regions. nih.govberkeley.edu |
| Molecular Dynamics (MD) Simulations | Assesses the stability of the sertraline-DNA complex over time. nih.govresearchgate.net | The complex remains stable for at least 150 ns. nih.govresearchgate.net |
| MM/PBSA | Calculates the binding free energy of the sertraline-DNA complex. nih.govresearchgate.net | Quantifies the energetic stability of the interaction. nih.govresearchgate.net |
Analysis of Structural Changes upon Molecular Binding
Upon binding of sertraline to DNA, computational analyses have revealed minor conformational changes in the sertraline molecule itself. nih.govresearchgate.net More significantly, the binding induces structural alterations in the DNA. nih.gov Specifically, changes in the sugar-phosphate backbone have been observed, which in turn affect the width of the minor groove at the binding site. nih.govberkeley.edu These in-silico findings are consistent with experimental results from techniques like circular dichroism spectroscopy. nih.gov Studies have also indicated that sertraline can cause DNA double-strand breaks. nih.gov
Theoretical Insights into Mechanism of Action at the Molecular Level
The primary therapeutic effect of sertraline is attributed to its interaction with specific proteins in the brain known as monoamine transporters. Computational studies have been instrumental in elucidating the molecular details of these interactions.
Molecular Inhibition of Transporters (e.g., SERT, DAT, NET)
Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI), meaning it primarily targets the serotonin transporter (SERT). psychopharmacologyinstitute.comdrugbank.commedicalnewstoday.com By blocking SERT, it increases the concentration of the neurotransmitter serotonin in the synaptic cleft, the space between nerve cells. drugbank.comnews-medical.netwikipedia.org This enhanced serotonergic activity is believed to be responsible for its antidepressant effects. drugbank.com
Computational models, including homology modeling and molecular docking, have been used to study how sertraline binds to SERT. nih.govacs.org These studies show that sertraline binds within the central substrate-binding site of SERT, physically obstructing the passage of serotonin. biorxiv.orgnih.gov The binding of sertraline stabilizes the transporter in an outward-open conformation, preventing the reuptake of serotonin into the presynaptic neuron. biorxiv.orgnih.gov
While highly selective for SERT, sertraline also exhibits weak inhibitory effects on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). drugbank.comchildrenswi.orgsmpdb.ca This mild dopaminergic effect is thought to contribute to some of the activating properties of the drug. psychopharmacologyinstitute.com Mutagenesis and pharmacological studies have identified specific amino acid residues that are critical for the selectivity of sertraline for SERT over DAT and NET. nih.gov For instance, mutations in certain residues within SERT can significantly decrease its affinity for sertraline. nih.gov
Table 2: Sertraline's Interaction with Monoamine Transporters
| Transporter | Primary Action | Computational Insights |
|---|---|---|
| SERT (Serotonin Transporter) | Potent and selective inhibition of reuptake. psychopharmacologyinstitute.comnih.gov | Binds to the central substrate site, stabilizing an outward-open conformation. biorxiv.orgnih.gov |
| DAT (Dopamine Transporter) | Weak inhibition of reuptake. drugbank.comchildrenswi.org | Contributes to potential activating effects. psychopharmacologyinstitute.com |
| NET (Norepinephrine Transporter) | Weak inhibition of reuptake. drugbank.comsmpdb.ca | Minimal compared to its effect on SERT. drugbank.com |
Affinity Studies for Receptor Binding Sites (e.g., Sigma receptors)
Beyond the monoamine transporters, computational and experimental studies have shown that sertraline has an affinity for other receptors in the brain, notably sigma receptors. psychopharmacologyinstitute.comdrugbank.com It binds to both sigma-1 and sigma-2 receptors, with a stronger affinity for the sigma-1 subtype. drugbank.com
The clinical significance of this interaction is still under investigation. psychopharmacologyinstitute.com However, it is hypothesized that the binding to sigma-1 receptors may contribute to the anxiolytic and antipsychotic effects observed in some cases of psychotic depression. childrenswi.org Interestingly, some studies suggest that sertraline may act as an antagonist or inverse agonist at sigma-1 receptors. researchgate.netmdpi.com The affinity of various SSRIs for sigma-1 receptors follows the order: fluvoxamine (B1237835) > sertraline > fluoxetine (B1211875) > citalopram (B1669093) ≈ paroxetine. drugbank.com
Chemical Stability and Degradation Pathways of Rac Trans Sertraline Hydrochloride
Forced Degradation Studies under Stress Conditions
Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify the likely degradation products of a drug substance. This information is vital for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. Studies on rac-trans-sertraline (B24172) hydrochloride have exposed the compound to hydrolytic, oxidative, and photolytic stress conditions as per the International Conference on Harmonisation (ICH) guidelines nih.gov.
Hydrolytic Degradation (Acidic and Alkaline Conditions)
The stability of rac-trans-sertraline hydrochloride under hydrolytic conditions has yielded varied results in the scientific literature. Several studies have reported that the compound is stable under acidic, alkaline, and neutral hydrolytic stress nih.govnih.govresearchgate.net. For instance, one study involved heating the drug in 5.0 M sodium hydroxide and 5.0 M hydrochloric acid in a boiling water bath for three hours, with results indicating high stability nih.gov.
Conversely, other research suggests that sertraline (B1200038) is susceptible to hydrolytic decomposition, particularly at elevated temperatures. One such study observed degradation when sertraline was heated to 90°C in 1 N hydrochloric acid (HCl) and 10 N sodium hydroxide (NaOH) nih.gov. The susceptibility to degradation was found to follow the order: neutral < alkaline < acid < oxidative conditions nih.gov. Under acidic hydrolysis, two primary degradation products were detected, while alkaline conditions led to the formation of three distinct degradation products nih.gov.
Oxidative Degradation and Reaction Kinetics
Unlike its behavior under hydrolytic stress, this compound consistently demonstrates susceptibility to oxidative degradation. Studies have utilized hydrogen peroxide (H₂O₂) to induce oxidation, resulting in the formation of multiple degradation products nih.govnih.govnih.gov. One study identified two specific degradation products, DP-I and DP-II, under oxidative stress nih.govresearchgate.net. Another investigation found that degradation with 3% H₂O₂ was significantly more pronounced than under hydrolytic conditions and produced two major degradation products that were identical to those formed under acid hydrolysis nih.gov.
The kinetics of oxidative degradation have been shown to follow a pseudo-first-order reaction model nih.gov. The rate constants for degradation under various conditions have been calculated, highlighting the compound's greater reactivity under oxidative stress compared to hydrolytic conditions nih.gov.
Table 1: Pseudo-First-Order Rate Constants for Sertraline Degradation
| Stress Condition | Rate Constant (k) (/min) | Reference |
|---|---|---|
| Acid (1 N HCl, 90°C) | 4.85 × 10⁻² | nih.gov |
| Neutral (Water, 90°C) | 3.40 × 10⁻² | nih.gov |
| Alkaline (10 N NaOH, 90°C) | 4.32 × 10⁻² | nih.gov |
| Oxidative (3% H₂O₂, 90°C) | 8.35 × 10⁻² | nih.gov |
Photolytic Degradation and Transformation Products
The photostability of this compound is also a point of contention in existing research. Some studies have concluded that the drug is highly stable when exposed to UV light nih.gov. However, a significant body of evidence suggests that sertraline is photolabile and degrades upon exposure to light nih.govcsbsju.edustackexchange.com.
Forced degradation studies have shown the formation of three degradation products (DP III-V) under photolytic conditions nih.govresearchgate.net. More extensive investigations into its photoinduced transformation have identified a large number of by-products. One study identified as many as forty-four different transformation products when sertraline was subjected to TiO₂-mediated photocatalysis iaea.org. Direct photolysis in aqueous solutions has been shown to follow pseudo-first-order kinetics, with a half-life of approximately 29 hours csbsju.edu. The degradation rate can be significantly accelerated by the presence of substances like humic acids, which can decrease the half-life from 57 hours in ultrapure water to just 7 hours iaea.org.
Identification and Characterization of Degradation Products
The identification and structural elucidation of degradation products are critical for understanding the degradation pathways and ensuring the safety of the drug product. A range of advanced analytical techniques has been employed for this purpose.
In one comprehensive study, five degradation products formed under oxidative and photolytic stress were isolated using preparative High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.net. Their structures were then characterized using high-resolution liquid chromatography-mass spectrometry (LC/MS), tandem mass spectrometry (LC/MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govresearchgate.net.
Other research has focused on specific degradation products. For instance, two deschloro degradation products have been identified in sertraline samples stored for extended periods cofc.edu. Under oxidative conditions catalyzed by Fe/TAML activators with H₂O₂, sertraline ketone was identified as a common degradation product researchgate.net. Radiolytic degradation using gamma radiation has been shown to produce dehalogenation products and other compounds with lower molar masses mdpi.com. Furthermore, an electro-Fenton process, another advanced oxidation method, was used to degrade sertraline, with the resulting by-products identified by gas chromatography-mass spectrometry (GC/MS) and LC/MS abechem.com. The extensive study on photocatalysis identified forty-four transformation products using HPLC-High-Resolution Mass Spectrometry (HPLC-HRMS) iaea.orgresearchgate.net.
Reaction Pathway Proposals for Chemical Degradation
Based on the identified degradation products, researchers have proposed various reaction pathways for the chemical degradation of this compound.
For oxidative degradation, a proposed mechanism involves two main pathways: dehydrogenation and demethylation, followed by hydrolysis, which leads to the formation of a common intermediate, sertraline ketone researchgate.net. This ketone can then undergo further degradation, eventually leading to mineralization researchgate.net. Another proposed mechanism for degradation under both oxidative and photolytic stress has been outlined based on the characterization of the five identified degradation products nih.govresearchgate.net.
Photodegradation is believed to occur primarily through direct photolysis, where the sertraline molecule directly absorbs light, leading to its decomposition csbsju.edu. However, indirect photolysis, mediated by reactive species such as hydroxyl radicals and singlet oxygen, can also contribute to the degradation process csbsju.edu.
Stability-Indicating Analytical Method Development
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is a direct application of the knowledge gained from forced degradation studies.
For this compound, various stability-indicating methods have been developed, predominantly using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govamazonaws.comjopcr.com. These methods are designed to separate the parent drug from all known degradation products.
Typical chromatographic systems include:
An Acquity HSS T3 column with a mobile phase of 0.1% formic acid and acetonitrile (B52724) in a gradient mode, used to separate five major degradation products nih.gov.
A LiChoCART with a Purospher (RP-18e) column using a mobile phase of methanol (B129727)/water (75:25, v/v) and UV detection at 273 nm nih.gov.
A ZORBAX RX C8 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol, with UV detection at 215 nm, which successfully resolved sertraline from its trans isomer and a 2,3-dichloro isomer jopcr.comresearchgate.net.
In addition to HPLC, spectrophotometric and spectrofluorimetric methods have also been developed and validated for stability studies nih.gov. The validation of these methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure they are suitable for their intended purpose of monitoring the stability of this compound.
Impurity Profiling and Control Strategies for Rac Trans Sertraline Hydrochloride
Identification of Related Substances and Process Impurities
The synthesis of rac-trans-Sertraline (B24172) Hydrochloride can give rise to various impurities, which can be broadly categorized as stereoisomeric and non-stereoisomeric.
Sertraline (B1200038) possesses two chiral centers, leading to the possibility of four stereoisomers. nih.gov While the clinically effective form is the (+)-cis-(1S,4S) enantiomer, the synthesis can produce other stereoisomers that are considered impurities. nih.gov
cis-(1R,4R) enantiomer: This is the enantiomer of the active (1S,4S) isomer and is a significant process-related impurity. nih.govncats.io It is considered therapeutically inactive. ncats.io
trans-diastereomers: The (1S,4R) and (1R,4S) diastereomers, collectively known as trans-sertraline or Sertraline EP Impurity A, are also formed during synthesis. nih.govsynthinkchemicals.com These are considered impurities that need to be controlled. nih.gov
The following table summarizes the key stereoisomeric impurities of Sertraline:
| Impurity Name | Configuration | Classification |
| cis-(-)-Sertraline | (1R,4R) | Enantiomer |
| trans-Sertraline | (1S,4R) and (1R,4S) | Diastereomers |
Methods for separating the cis and trans isomers, as well as resolving the cis-(1R,4R) and (1S,4S) stereoisomers, often involve fractional crystallization or chromatography. google.com The resolution of the cis-racemate can be achieved by using an optically active precipitating agent like D-(−)-mandelic acid. google.com
In addition to stereoisomers, other related substances can be present as impurities.
N-nitroso-sertraline: This is a nitrosamine (B1359907) impurity that can form during the manufacturing process and is a potential carcinogen. waters.com Regulatory agencies have stringent requirements for monitoring and controlling nitrosamine impurities in pharmaceuticals. waters.com N-nitroso-sertraline can exist as two isomers that are often difficult to separate chromatographically. edqm.eu
Sertraline Ketone: Also known as 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, this is a key starting material in the synthesis of sertraline and can be carried through as a process impurity.
4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol: This impurity has been detected in commercial batches of Sertraline hydrochloride at levels between 0.05% and 0.15% by Gas Chromatography (GC). hilarispublisher.com However, it was found to be thermally unstable, leading to the decision to quantify it using High-Performance Liquid Chromatography (HPLC) instead. hilarispublisher.com
Analytical Methods for Impurity Quantification and Detection Limits
A variety of analytical methods are employed for the quantification of impurities in rac-trans-Sertraline Hydrochloride, with HPLC being a primary technique.
High-performance liquid chromatography (HPLC) is a versatile and widely used method for the determination of sertraline and its impurities. hilarispublisher.comresearchgate.net Reversed-phase HPLC methods, often with chiral mobile phase additives, are common. researchgate.net For instance, a method using a C18 column with hydroxypropyl-β-cyclodextrin (HP-β-CD) as a mobile phase additive has been developed to separate the enantiomeric forms and trans diastereomers. researchgate.net
The limits of detection (LOD) and quantification (LOQ) are critical parameters for analytical methods used in impurity profiling. For stereoisomeric impurities, methods have been developed to achieve an LOQ at or below 0.1% of the drug substance. researchgate.net One HPLC method demonstrated an LOD and LOQ for sertraline of 0.029 µg/mL and 0.097 µg/mL, respectively. researchgate.net Another chiral HPLC method for the cis-(1R, 4R) enantiomer reported an LOD of 30 ng/ml and an LOQ of 120 ng/ml for a 10 µl injection volume. rasayanjournal.co.in
For N-nitroso-sertraline, a highly sensitive LC-MS/MS method has been developed for its quantification in both the drug substance and final product. waters.com This method demonstrated excellent linearity, accuracy, and precision, meeting the stringent regulatory requirements for nitrosamine impurity analysis. waters.com A linear calibration curve over a range of approximately 1 ng/mL to 100 ng/mL is typically used for quantification. edqm.eu
The following table provides a summary of analytical methods and their reported detection and quantification limits for sertraline impurities:
| Impurity | Analytical Method | Column | Mobile Phase/Conditions | LOD | LOQ |
| Sertraline Stereoisomers | RP-HPLC with chiral additive | Alltima C18 | 68:32 (v/v) aqueous 170 mM phosphate (B84403) buffer (pH 3.0) with 18 mM HP-β-CD / acetonitrile (B52724) | 0.029 µg/mL | 0.097 µg/mL |
| cis-(1R, 4R) enantiomer | Chiral HPLC | Chiralpak AD-H | Hexane, isopropyl alcohol, ethanol (B145695) and diethyl amine (850:100:50:0.1 v/v/v/v) | 30 ng/mL | 120 ng/mL |
| N-nitroso-sertraline | LC-MS/MS | - | - | - | - |
Chromatographic Resolution of Impurities
The successful separation of sertraline from its various impurities is crucial for accurate quantification and control. Chiral chromatography plays a significant role in resolving the stereoisomeric impurities.
Amylase-based chiral stationary phases (CSPs), such as Chiralpak AD-H, have demonstrated excellent resolution between the (1S,4S) and (1R,4R) enantiomers of sertraline. rasayanjournal.co.in The use of a mobile phase containing hexane, isopropyl alcohol, ethanol, and diethyl amine has been shown to provide superior resolution. rasayanjournal.co.in The concentration of ethanol and diethyl amine in the mobile phase is a critical factor in enhancing chromatographic efficiency and resolution. rasayanjournal.co.in
Reversed-phase HPLC methods using cyclodextrin-based chiral selectors have also proven effective. Both highly sulfated gamma-cyclodextrin (B1674603) and alpha-cyclodextrin (B1665218) have been used to separate all four stereoisomers of sertraline. nih.gov The choice of cyclodextrin (B1172386) can influence the selectivity of the separation. nih.gov A single-run, direct enantioselective HPLC method using an amylose (B160209) tris(3-chloro-5-methylphenylcarbamate)-based CSP has been developed to determine the enantiomeric purity and related substances of sertraline HCl in a single analysis. nih.gov
For non-stereoisomeric impurities, standard reversed-phase HPLC methods are typically employed. The successful chromatographic resolution of N-nitroso-sertraline from the main sertraline peak is essential to minimize matrix effects and ensure accurate quantification of this critical impurity. waters.com
Future Research Directions and Unexplored Areas in Rac Trans Sertraline Hydrochloride Chemistry
Development of Novel Enantioselective Synthetic Routes
The commercial production of the active sertraline (B1200038) enantiomer has historically relied on the resolution of a racemate using D-mandelic acid. acs.org However, the development of direct enantioselective and asymmetric synthetic routes remains a significant area of research to improve efficiency and reduce waste.
Further research could build upon such innovative approaches. For instance, the use of metal-catalyzed reactions, such as Ni-catalyzed enantioselective reductive coupling, has shown promise in producing 1,1-diarylalkanes with high enantioselectivity, a structural motif relevant to sertraline. nih.gov Exploring different catalysts and chiral auxiliaries could lead to even more efficient and scalable synthetic strategies for producing the desired (1S,4S)-sertraline enantiomer, minimizing the formation of the rac-trans-Sertraline (B24172) and other undesired isomers. nih.govemory.edu
Advanced Analytical Techniques for Trace Impurity and Stereoisomer Analysis
Given that sertraline possesses two chiral centers, it can exist as four stereoisomers. The separation and quantification of these isomers, especially the three enantiomeric impurities from the parent compound, are analytically challenging but essential for quality control. nih.gov
Future research will likely focus on refining and developing more sophisticated analytical methods. Electrokinetic chromatography has emerged as a powerful technique, successfully separating all four stereoisomers using chiral selectors like highly sulfated gamma-cyclodextrin (B1674603) and alpha-cyclodextrin (B1665218). nih.govsigmaaldrich.com These cyclodextrins exhibit different selectivities, likely due to the different sizes of the dichlorophenyl and naphthalenamine moieties of the sertraline molecule, leading to distinct inclusion complexes. nih.govsigmaaldrich.com For routine analysis, highly sulfated gamma-cyclodextrin has been shown to be superior, providing a limit of quantitation at or below 0.1% for each stereoisomeric impurity with excellent resolution. nih.gov
Another promising avenue is the development of single-run high-performance liquid chromatography (HPLC) methods. A direct, single-run reversed-phase HPLC method using a chiral stationary phase based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) has been developed. nih.gov This method can resolve all stereoisomers and related substances in under 15 minutes without the need for buffers, demonstrating high selectivity, precision, and accuracy. nih.gov Further advancements could involve exploring new chiral stationary phases and optimizing mobile phase compositions to enhance separation efficiency and reduce analysis time even further. benthamdirect.com
Table 1: Comparison of Advanced Analytical Techniques for Sertraline Stereoisomer Analysis
| Technique | Chiral Selector/Stationary Phase | Key Advantages | Reference |
| Electrokinetic Chromatography | Highly sulfated gamma-cyclodextrin | High resolution, low limit of quantitation (<0.1%) | nih.gov |
| Electrokinetic Chromatography | Highly sulfated alpha-cyclodextrin | Provides different selectivity profile compared to gamma-cyclodextrin | nih.govsigmaaldrich.com |
| Reversed-Phase HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | Single-run analysis (<15 min), no buffer required, high selectivity | nih.gov |
| HPLC-UV | β-cyclodextrin and Hydroxypropyl-β-cyclodextrin | Complete resolution of all four isomers | benthamdirect.com |
In-depth Computational Studies of Molecular Interactions and Reactivity
Computational chemistry offers powerful tools for understanding the molecular interactions and reactivity of rac-trans-Sertraline Hydrochloride at an atomic level. researchgate.net Such studies can provide insights that are difficult to obtain through experimental methods alone.
Future computational research can focus on several areas. Molecular docking and molecular dynamics simulations can be used to explore the interactions of sertraline stereoisomers with biological targets and other molecules like cyclodextrins. mdpi.comrsc.org For example, studies have already investigated the interaction between sertraline hydrochloride and DNA, revealing a preference for binding in the minor groove. researchgate.netnih.gov Quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to analyze the electronic structure and stability of sertraline and its complexes. researchgate.net These calculations have shown that the presence of HCl increases the acidic character of sertraline and that N-H···Cl hydrogen bonds are crucial for the stability of the crystal structure. researchgate.net
Further research could involve more complex simulations to predict the behavior of rac-trans-sertraline in different environments, such as its partitioning between different solvents, which is key to understanding its pharmacokinetic properties. researchgate.net In-depth analysis of non-covalent interactions, like hydrogen bonds, can elucidate their role in the formation and stabilization of inclusion compounds, for instance with cyclodextrins. rsc.org
Exploration of New Polymorphic Forms and Co-Crystals
Sertraline hydrochloride is known to exist in multiple polymorphic forms, which are different crystalline structures of the same compound. epo.orggoogle.com These polymorphs can have different physical properties, such as solubility and stability, which can impact its behavior. Several polymorphic forms, including Forms I through X and an amorphous form, have been identified. epo.orgwipo.int
The exploration for new polymorphic forms and co-crystals of this compound is an ongoing area of research. New forms may offer advantages in terms of stability or other physicochemical properties. For instance, Form VI has been identified as a useful intermediate in the preparation of other known forms like II, III, and V. epo.org Methods for preparing specific polymorphs often involve crystallization from different solvents or solvent systems, slurrying, or heating other forms. epo.orggoogle.com
Future work could focus on systematically screening for new polymorphs and co-crystals under a wide range of conditions. The discovery of novel forms like CSC1 and CSC2, which may have different dissolution rates, highlights the potential for uncovering new solid-state structures with unique properties. wipo.int Characterizing these new forms using techniques like powder X-ray diffraction, infrared spectroscopy, and differential scanning calorimetry will be essential. epo.org
Table 2: Known Polymorphic Forms of Sertraline Hydrochloride
| Polymorph Form | Method of Preparation | Reference |
| Form I | Crystallization from an acidic solution (e.g., in ethyl acetate) | google.com |
| Form II | Rapid crystallization from an organic solvent; or from sertraline base/mandelate | google.comwipo.int |
| Form III | Heating Forms V and VI | epo.orgwipo.int |
| Form IV | Rapid crystallization from an organic solvent | google.com |
| Form V | Crystallization from various solvents; or drying an alcohol solvate at 50-100°C | google.comgoogle.com |
| Form VI | Crystallization from sertraline base or hydrochloride | epo.orgwipo.int |
| Form VII | Suspending Form V in water | epo.orgwipo.int |
| Form VIII | Suspending sertraline base in water followed by acidification | epo.orgwipo.int |
| Form IX | Suspending sertraline base in water followed by acidification | epo.orgwipo.int |
| Form X | Suspending sertraline hydrochloride in heated benzyl (B1604629) alcohol | epo.orgwipo.int |
| Amorphous | Various methods | epo.org |
| Form CSC1 | Crystalline hydrate (B1144303) form | wipo.int |
| Form CSC2 | Crystalline form with increased dissolution rate | wipo.int |
Fundamental Studies on Degradation Mechanisms under Environmental Stressors
The increasing presence of pharmaceuticals in the environment necessitates a thorough understanding of their degradation pathways. Sertraline has been frequently detected in aquatic environments, and phototransformation is recognized as a major degradation pathway. nih.gov
Future research should focus on detailed mechanistic studies of how this compound degrades under various environmental stressors, including sunlight, different pH levels, and in the presence of reactive species. Studies have shown that sertraline degrades via pseudo-first-order kinetics, dominated by direct photolysis. nih.gov The presence of reactive oxygen species like hydroxyl radicals (•OH) can further accelerate its breakdown. nih.govmdpi.com
Advanced oxidation processes (AOPs) are also being investigated for their potential to remove sertraline from water. mdpi.com For example, iron-based TAML catalysts with hydrogen peroxide have been shown to rapidly degrade sertraline, although the degradation can slow significantly at an intermediate, sertraline ketone. acs.org Similarly, photocatalysis using titanium dioxide (TiO2) has demonstrated effectiveness in decomposing sertraline. researchgate.net Gamma radiation has also been shown to effectively degrade sertraline, primarily through reactions with hydroxyl radicals. mdpi.com
A key area for future studies is the identification and toxicity assessment of the degradation products. While some studies have identified transformation products and predicted their toxicity to be comparable to or lower than the parent compound, a more comprehensive understanding is needed. nih.govnih.gov Investigating the kinetics of degradation under various conditions will also be crucial for predicting the environmental fate and persistence of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of rac-trans-Sertraline Hydrochloride, and how can its selectivity for monoamine transporters be experimentally validated?
- Methodology: Use radioligand binding assays to quantify affinity for dopamine (DAT) and norepinephrine (NET) transporters. Compare inhibition constants (Ki) against reference inhibitors (e.g., cocaine for DAT, desipramine for NET). Validate functional activity via in vitro synaptosomal uptake assays under physiological ion gradients .
- Experimental Design: Include negative controls (e.g., serotonin transporter-specific inhibitors) to confirm selectivity. Replicate results across ≥3 independent experiments to ensure statistical robustness .
Q. How should stereochemical purity of this compound be ensured during synthesis, and what analytical methods are recommended?
- Methodology: Employ chiral HPLC with a validated stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Use USP Sertraline Hydrochloride RS as a reference standard. Calculate enantiomeric excess (EE) using peak area ratios, ensuring ≤0.30% impurity for the (R,R)-isomer .
- Quality Control: Cross-validate with polarimetry or nuclear magnetic resonance (NMR) spectroscopy to confirm retention of trans-configuration .
Q. What are the critical factors in designing dose-response studies for this compound in preclinical models?
- Methodology: Use log-dose increments (e.g., 0.1–10 mg/kg) in rodent models to establish ED50. Monitor behavioral outcomes (e.g., forced swim test for antidepressant efficacy) alongside plasma pharmacokinetics to correlate exposure with effect .
- Data Interpretation: Apply nonlinear regression analysis (e.g., Hill equation) to model dose-response curves. Account for inter-species metabolic differences using allometric scaling .
Advanced Research Questions
Q. How can contradictory data on this compound’s effects on dopamine versus norepinephrine systems be resolved?
- Methodology: Conduct in vivo microdialysis in brain regions with distinct monoaminergic innervation (e.g., prefrontal cortex for NET, striatum for DAT). Use knockout (KO) rodent models (e.g., DAT-KO or NET-KO) to isolate transporter-specific effects .
- Contradiction Analysis: Perform meta-analysis of existing studies to identify confounding variables (e.g., dosing regimens, species differences). Validate findings using orthogonal techniques like voltammetry for real-time neurotransmitter release monitoring .
Q. What experimental strategies are effective in distinguishing stereoisomer-specific toxicity profiles of this compound?
- Methodology: Compare toxicity endpoints (e.g., hepatotoxicity via ALT/AST levels, cardiotoxicity via ECG) between enantiomers in long-term rodent studies. Use enantiomerically pure samples synthesized via asymmetric catalysis .
- Data Integration: Apply systems toxicology approaches (e.g., transcriptomics or metabolomics) to identify isomer-specific pathways. Cross-reference with adverse event databases (e.g., FAERS) for clinical relevance .
Q. How can researchers optimize translational models to predict this compound’s efficacy in heterogeneous patient populations?
- Methodology: Use patient-derived induced pluripotent stem cells (iPSCs) differentiated into monoaminergic neurons. Assess transporter expression and drug response variability via single-cell RNA sequencing .
- Translational Validation: Corrogate in vitro findings with pharmacogenomic data (e.g., CYP2C19 metabolizer status) from clinical trials to stratify responder/non-responder subgroups .
Q. What statistical frameworks are recommended for analyzing nonlinear pharmacokinetic-pharmacodynamic (PK/PD) relationships of this compound?
- Methodology: Apply mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. Incorporate covariates like age, sex, and comorbidities. Validate models using bootstrapping or visual predictive checks .
- Advanced Metrics: Use Akaike Information Criterion (AIC) to compare nested models (e.g., Emax vs. sigmoidal Emax) for best fit .
Methodological Guidance for Data Integrity
- Chromatographic Validation : Ensure HPLC methods meet ICH Q2(R1) criteria for specificity, linearity (R<sup>2</sup> ≥0.995), and precision (%RSD <2.0) .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including blinding and randomization to mitigate bias .
- Literature Synthesis : Prioritize peer-reviewed studies indexed in PubMed or Scopus. Exclude non-English or non-validated sources (e.g., ) per EPA TSCA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
